ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate
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Overview
Description
Ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce a variety of halogenated or alkylated quinazolines .
Scientific Research Applications
Ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives are being investigated for their anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar in structure but differs in the position of the hydroxyl and keto groups.
4-hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to varied biological activities.
Uniqueness
Ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-10(15)12(17)8-6-4-5-7-9(8)13-11(16)14(12)2/h4-7,17H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCOSPQXISEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2NC(=O)N1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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